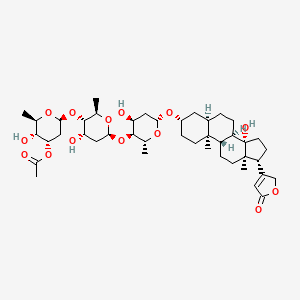

アセチルジギトキシン

概要

説明

アセチルジギトキシンは、ジギタリス属の植物の葉から得られる強心性配糖体です。 それはジギトキシンのアセチル誘導体であり、特に頻脈を伴う心不全の治療に使用されます 。 この化合物は、心筋の収縮力を高める能力で知られており、特定の心臓病の管理における貴重な薬物となっています .

科学的研究の応用

Acetyldigitoxin has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, acetyldigitoxin is used to investigate its effects on heart cells and its potential therapeutic uses in treating heart conditions . The compound is also used in industrial applications, particularly in the pharmaceutical industry, where it is utilized in the production of cardiac drugs .

作用機序

アセチルジギトキシンは、心臓細胞(心筋細胞)の膜にあるNa+/K+ ATPaseポンプのαサブユニットの細胞外部分にある部位に結合することにより、その効果を発揮します 。この結合は、心筋細胞内のナトリウムイオンのレベルの上昇を引き起こし、次にカルシウムイオンのレベルの上昇につながります。提案されているメカニズムは、Na+/K+ポンプの阻害を含み、ナトリウムレベルの上昇につながり、次にNa+/Ca2+交換ポンプを介したカルシウムイオンの排出を遅くします。 その後、より多くのカルシウムイオンが筋小胞体に貯蔵され、各活動電位によって放出されます 。 このメカニズムは、カテコールアミンとは異なり、さまざまな不整脈における臨床的用途にとって重要です .

類似の化合物との比較

アセチルジギトキシンは、ジギトキシンやジゴキシンなどの他の強心性配糖体と似ていますが、独特の特性を持っています。 たとえば、アセチルジギトキシンは、カテコールアミンや他の強心性配糖体とは異なる作用機序を持っています 。 同様の化合物には、心不全や特定の種類の不整脈の治療にも使用されるジギトキシンが含まれます 。 ジゴキシンは腎臓から体内に排出されるのに対し、ジギトキシンは肝臓から排出されるため、腎機能が不十分または不安定な患者に役立ちます .

生化学分析

Biochemical Properties

Acetyldigitoxin interacts with the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes) . This interaction leads to an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions .

Cellular Effects

The main pharmacological effects of Acetyldigitoxin are on the heart . It decreases the conduction of electrical impulses through the AV node, making it a commonly used drug in controlling the heart rate during atrial fibrillation or atrial flutter . It also increases the force of contraction via inhibition of the Na+/K+ ATPase pump .

Molecular Mechanism

Acetyldigitoxin exerts its effects at the molecular level by binding to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells . This binding causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions . The increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential .

Temporal Effects in Laboratory Settings

Reports of the use of Acetyldigitoxin have stated that it is an effective, rapidly acting, well-absorbed, fairly rapidly excreted, well-tolerated digitalis preparation .

Dosage Effects in Animal Models

The toxic effects of Acetyldigitoxin include ventricular tachycardia or ventricular fibrillation, or progressive bradyarrhythmias, or heart block . The LD50 is 7.8 mg/kg when orally administered in mice .

Metabolic Pathways

Acetyldigitoxin is involved in the metabolic pathway that involves the Na+/K+ ATPase pump in the membranes of heart cells . It inhibits this pump, leading to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump .

Transport and Distribution

Given its mechanism of action, it can be inferred that it is transported to the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .

Subcellular Localization

Based on its mechanism of action, it can be inferred that it localizes at the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .

準備方法

アセチルジギトキシンは、ジギタリス・ラナタから得られる配糖体であるラナトシドAからグルコース分子を酵素的に切断することで合成できます 。 セランイド生産の副産物からα-アセチルジギトキシンを調製するには、特定の合成方法と製薬技術が必要です 。 反応条件は通常、最終生成物の純度と有効性を確保するために、特定の酵素と制御された環境の使用を伴います。

化学反応の分析

アセチルジギトキシンは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、特定の触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応はアセチルジギトキシンのさまざまな酸化誘導体の生成につながる可能性があり、還元反応は化合物の還元形の生成につながる可能性があります。

科学研究アプリケーション

アセチルジギトキシンは、幅広い科学研究アプリケーションを持っています。化学では、強心性配糖体の特性と反応を研究するために使用されます。 生物学および医学では、アセチルジギトキシンは、心臓細胞への影響とその心臓病の治療における潜在的な治療的用途を調査するために使用されます 。 この化合物は、特に製薬業界で、心臓薬の製造に使用されるため、産業用アプリケーションでも使用されています .

類似化合物との比較

Acetyldigitoxin is similar to other cardiac glycosides such as digitoxin and digoxin. it has unique properties that make it distinct. For example, acetyldigitoxin has a different mechanism of action compared to catecholamines and other cardiac glycosides . Similar compounds include digitoxin, which is also used to treat heart failure and certain kinds of heart arrhythmia . Unlike digoxin, which is eliminated from the body via the kidneys, digitoxin is eliminated via the liver, making it useful in patients with poor or erratic kidney function .

特性

IUPAC Name |

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMZBILYSWLILX-UMDUKNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-02 g/L | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acetyldigitoxin binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes). This causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions. The proposed mechanism is the following: inhibition of the Na+/K+ pump leads to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump. Increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential, which is unchanged by acetyldigitoxin. This is a different mechanism from that of catecholamines. Acetyldigitoxin also increases vagal activity via its central action on the central nervous system, thus decreasing the conduction of electrical impulses through the AV node. This is important for its clinical use in different arrhythmias. | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1111-39-3, 25395-32-8 | |

| Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyldigitoxin [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLDIGITOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

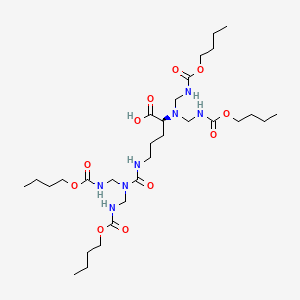

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)